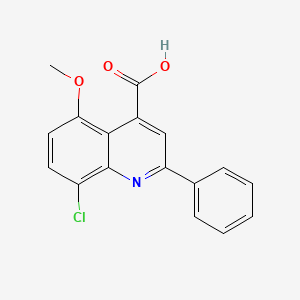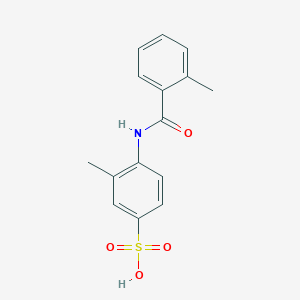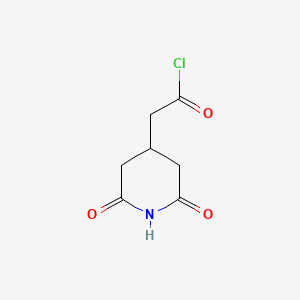
Methyl 4,4-difluorobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4,4-difluorobutanoate is an organic compound with the molecular formula C5H8F2O2 and a molecular weight of 138.11 g/mol . It is a methyl ester derivative of 4,4-difluorobutanoic acid. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 4,4-difluorobutanoate can be synthesized through various synthetic routes. One common method involves the esterification of 4,4-difluorobutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4,4-difluorobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4,4-difluorobutanoic acid.
Reduction: Reduction reactions can convert the ester to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: 4,4-difluorobutanoic acid.
Reduction: 4,4-difluorobutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 4,4-difluorobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of methyl 4,4-difluorobutanoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of 4,4-difluorobutanoic acid and methanol. The fluorine atoms in the molecule can also influence its reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-fluorobutanoate: A similar ester with a single fluorine atom.
Methyl 4,4-dichlorobutanoate: A related compound with chlorine atoms instead of fluorine.
Methyl 4,4-dibromobutanoate: Another analogous ester with bromine atoms.
Uniqueness
Methyl 4,4-difluorobutanoate is unique due to the presence of two fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity compared to its mono-fluorinated or halogen-substituted counterparts. This makes it particularly valuable in research and industrial applications where specific reactivity patterns are desired .
Propiedades
Fórmula molecular |
C5H8F2O2 |
|---|---|
Peso molecular |
138.11 g/mol |
Nombre IUPAC |
methyl 4,4-difluorobutanoate |
InChI |
InChI=1S/C5H8F2O2/c1-9-5(8)3-2-4(6)7/h4H,2-3H2,1H3 |
Clave InChI |
HUAYTQWXLKYSOM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(Z)-2-[4-(tert-Butyl)-5-[[5-(dihexylamino)thiophen-2-yl]methylene]thiazol-2(5H)-ylidene]malononitrile](/img/structure/B13692875.png)






